molecular formula C10H11FO2 B6226505 1-(5-fluoro-2-methoxyphenyl)propan-1-one CAS No. 653-64-5

1-(5-fluoro-2-methoxyphenyl)propan-1-one

Cat. No.: B6226505
CAS No.: 653-64-5
M. Wt: 182.2
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Description

1-(5-Fluoro-2-methoxyphenyl)propan-1-one (CAS: 653-64-5) is a halogenated aryl ketone with the molecular formula C₁₀H₁₁FO₂ and a molar mass of 182.19 g/mol . Its structure features a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, attached to a propan-1-one moiety.

Properties

CAS No.

653-64-5

Molecular Formula

C10H11FO2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-fluoro-2-methoxyphenyl)propan-1-one typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-fluoro-2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-fluoro-2-methoxyphenyl)propan-1-one is widely used in scientific research, particularly in the study of synthetic cannabinoids. It serves as a precursor or intermediate in the synthesis of various cannabinoids, which are studied for their potential therapeutic effects and interactions with the endocannabinoid system. Additionally, it is used in medicinal chemistry research to develop new compounds with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2-methoxyphenyl)propan-1-one is primarily related to its role as a synthetic cannabinoid precursor. Synthetic cannabinoids interact with cannabinoid receptors in the body, mimicking the effects of naturally occurring cannabinoids. The molecular targets include CB1 and CB2 receptors, which are involved in various physiological processes such as pain modulation, appetite regulation, and immune response .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Aryl Ketones

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Reaction Yields* Key Applications/Reactivity Insights
1-(5-Fluoro-2-methoxyphenyl)propan-1-one 5-F, 2-OCH₃ C₁₀H₁₁FO₂ 182.19 N/A Precursor for bioactive molecules
1-(3-Fluorophenyl)propan-1-one 3-F C₉H₇FO 150.15 73% (C-O coupling) High reactivity in coupling reactions
1-(5-Chloro-2-methoxyphenyl)propan-1-one 5-Cl, 2-OCH₃ C₁₀H₁₁ClO₂ 198.65 N/A Similar steric profile; higher molar mass impacts solubility
1-(4-Fluorophenyl)propan-1-one (S1e) 4-F C₉H₇FO 150.15 N/A Para-substitution enhances electronic delocalization
1-(4-(Trifluoromethyl)phenyl)propan-1-one 4-CF₃ C₁₀H₉F₃O 202.18 64% (C-O coupling) Strong electron-withdrawing effect improves electrophilicity
1-(Thiophen-2-yl)propan-1-one Thiophene-2-yl C₇H₆OS 138.19 53–58% (C-O coupling) Heterocyclic backbone alters conjugation and reactivity

*Yields from coupling reactions with N-hydroxyphthalimide (NHPI) or similar reagents.

Key Observations:

Fluorine vs. Chlorine: The 5-fluoro substituent reduces steric bulk compared to 5-chloro analogs (e.g., 1-(5-chloro-2-methoxyphenyl)propan-1-one), enhancing solubility while maintaining electron-withdrawing properties .

Electronic Effects :

  • The combination of 5-fluoro (electron-withdrawing) and 2-methoxy (electron-donating) groups creates a polarized aromatic ring, influencing regioselectivity in electrophilic substitutions. This contrasts with compounds like 1-(4-fluorophenyl)propan-1-one, where para-substitution leads to uniform electron distribution .

Heterocyclic vs. Aromatic Backbones :

  • Thiophene-containing analogs (e.g., 1-(thiophen-2-yl)propan-1-one) exhibit lower yields (53–58%) in coupling reactions due to reduced aromatic stability compared to benzene derivatives .

Reaction Performance:

  • C-O Coupling : Halogenated aryl ketones generally show good yields (60–73%), but steric hindrance from ortho-substituents (e.g., 2-methoxy) may reduce efficiency compared to meta- or para-substituted derivatives .
  • Catalytic Systems : The target compound’s reactivity in enantioselective α-arylation (e.g., Cu(I)-bis(phosphine) dioxide systems) may differ from analogs like 1-(4-methoxyphenyl)propan-1-one due to steric and electronic modulation .

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